Deoxysepiapterin

Description

Deoxysepiapterin within the Broader Pterin (B48896) Chemical Class

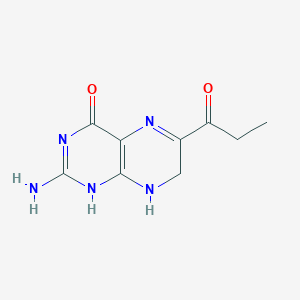

Pterins are a class of heterocyclic compounds based on the pteridine (B1203161) ring system. This compound, chemically known as 2-amino-6-propionyl-7,8-dihydropteridin-4(1H)-one, is a distinct member of this family. synzeal.comnih.gov Its structure features the core pterin scaffold, distinguishing it as a dihydropterin. nih.gov

The biochemical relevance of this compound is intrinsically linked to the synthesis and metabolism of Tetrahydrobiopterin (B1682763) (BH4). BH4 is an indispensable cofactor for several aromatic amino acid hydroxylase enzymes, which are critical for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin. nih.govnih.gov The production of BH4 in the body occurs through multiple routes, including a primary de novo pathway starting from guanosine (B1672433) triphosphate (GTP) and alternative salvage pathways. nih.govmdpi.comportlandpress.com

This compound is closely related to Sepiapterin (B94604), another pterin that acts as a direct precursor to BH4 in a salvage pathway. mdpi.comportlandpress.com Sepiapterin is converted to 7,8-dihydrobiopterin by the enzyme Sepiapterin Reductase (SPR), which is then reduced to BH4. portlandpress.com this compound can be formed when dihydrobiopterin is heated in a dilute acid solution, alongside other pterins like biopterin (B10759762). schircks.ch This chemical relationship underscores its place as a stable product within the diverse transformations that pterins can undergo.

Below is a table detailing the key chemical identifiers and properties of this compound.

| Property | Data | Reference |

| IUPAC Name | 2-amino-6-propanoyl-7,8-dihydro-3H-pteridin-4-one | nih.gov |

| Synonyms | 2'-Deoxysepiapterin, Isosepiapterin, 7,8-dihydro-6-propionylpterin | synzeal.comnih.gov |

| CAS Number | 1797-87-1 | nih.govsimsonpharma.com |

| Molecular Formula | C₉H₁₁N₅O₂ | simsonpharma.com |

| Molecular Weight | 221.22 g/mol | nih.gov |

| Chemical Class | Pterin | nih.gov |

Historical Context of this compound Identification and Early Research

The scientific journey into pterin biochemistry began in the 1920s, with the initial discovery of compounds like leucopterin (B1674811) from insect pigments. nih.gov However, intensive investigation into the metabolic roles of pterins accelerated significantly after the discovery of Tetrahydrobiopterin (BH4) as an essential enzymatic cofactor by Seymour Kaufman in 1958. nih.govnih.gov This seminal finding opened the door to understanding a new class of metabolic disorders linked to cofactor deficiencies.

Within this wave of research, numerous pterin intermediates and related compounds were isolated and characterized. While a precise date for the initial identification of this compound is not prominently documented, early laboratory studies detailed its formation and isolation. A notable method from this period involves the heating of dihydrobiopterin in diluted acetic acid, which yields a mixture containing biopterin, dihydrothis compound, and this compound itself. schircks.ch The subsequent oxidation of dihydrothis compound upon exposure to air also results in the formation of this compound. schircks.ch

Early research efforts focused on purification techniques, such as column chromatography, and the characterization of its chemical properties, including its ability to form a sodium salt for easier isolation. schircks.ch These foundational studies established this compound not as a primary component of the main BH4 synthesis pathway, but as a stable related compound, often observed as a byproduct or degradation product in pterin metabolic studies. Its identification was a piece of the larger puzzle in mapping the complex network of pterin interconversions.

Current Research Directions and Emerging Themes in this compound Studies

Modern research involving this compound has evolved from basic identification to a more functional understanding of its role within pterin-dependent metabolic pathways and its relevance to human disease. The primary focus remains on its connection to the biosynthesis of BH4 and the enzymes that regulate this process.

A major area of investigation centers on Sepiapterin Reductase (SPR), the enzyme that catalyzes the final steps of BH4 synthesis. nih.govresearchgate.net Mutations in the SPR gene can lead to SPR deficiency, a rare genetic disorder that causes a severe lack of dopamine and serotonin, resulting in progressive psychomotor retardation and dystonia. wikipedia.org Research in this area explores how intermediates in the pathway are affected and seeks to understand the precise molecular consequences of the enzymatic block.

Another significant and emerging theme is the targeting of the BH4 pathway for therapeutic intervention. Excessive BH4 production has been implicated in conditions like chronic pain. frontiersin.org This has spurred the development of inhibitors for enzymes in the pathway, including Sepiapterin Reductase. nih.gov Fragment-based drug discovery programs are actively searching for novel and potent SPR inhibitors that could serve as new analgesics. nih.gov This positions this compound and its related enzyme, SPR, as key targets in modern drug development.

Furthermore, the broader context of pterin function continues to be an active field of study. Research into the roles of pterins in cellular processes like the immune response, cardiovascular function, and endothelial dysfunction provides a wider framework for understanding the importance of maintaining homeostasis in this metabolic pathway. nih.govportlandpress.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-propanoyl-7,8-dihydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2/c1-2-5(15)4-3-11-7-6(12-4)8(16)14-9(10)13-7/h2-3H2,1H3,(H4,10,11,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQYRFPIGKAGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC2=C(NC1)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317180 | |

| Record name | Isosepiapterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-Deoxysepiapterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1797-87-1 | |

| Record name | Isosepiapterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1797-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Azanylidene-4-oxidanyl-3,7-dihydro-1H-pteridin-6-yl)propan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001797871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosepiapterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-AZANYLIDENE-4-OXIDANYL-3,7-DIHYDRO-1H-PTERIDIN-6-YL)PROPAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J9QVM3AT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Deoxysepiapterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Metabolic Interconnections of Deoxysepiapterin

De Novo Biosynthesis of Pterins and the Derivation of Deoxysepiapterin

The de novo pathway represents the primary route for the endogenous synthesis of pterins from a universal precursor molecule. This pathway is a highly regulated enzymatic cascade that provides the foundational molecules for all subsequent pterin-dependent processes.

Guanosine (B1672433) Triphosphate (GTP) as a Universal Precursor to Pterins

All pterins in biological systems originate from Guanosine Triphosphate (GTP). The initiation of the de novo pterin (B48896) biosynthesis is a committing step catalyzed by the enzyme GTP cyclohydrolase I (GTPCH). rcsb.org This enzyme facilitates a complex reaction that opens the imidazole (B134444) ring of the guanine base and reconfigures the ribose sugar portion of GTP. rcsb.org This enzymatic transformation yields the first pterin product in the pathway, 7,8-dihydroneopterin (B1664191) triphosphate. nih.govwikipedia.org

Pathway Divergence from the Tetrahydrobiopterin (B1682763) (BH4) Synthesis Route

Following the initial conversion of GTP, the pathway continues toward the synthesis of BH4, an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthase. nih.gov However, the linear progression to BH4 is not the sole metabolic route. The pathway contains a critical juncture where the metabolic flow can be diverted to produce other pterin derivatives, including this compound.

The metabolite 7,8-dihydroneopterin triphosphate is converted by the enzyme 6-pyruvoyl-tetrahydropterin synthase (PTPS) into 6-pyruvoyl-tetrahydropterin (PPH4). rcsb.orgnih.govwikipedia.org This reaction removes the triphosphate group and modifies the side chain, creating the highly important intermediate PPH4. rcsb.orgwikipedia.org PPH4 stands as the central branch point in pterin biosynthesis. From this molecule, the primary metabolic flux is directed towards BH4 synthesis through two consecutive reduction steps typically catalyzed by sepiapterin (B94604) reductase (SPR). rcsb.orgnih.gov PPH4 is also the substrate for enzymes that can lead to the formation of other pterins. wikipedia.org

While the principal fate of 6-pyruvoyl-tetrahydropterin is its conversion into BH4, alternative reactions can occur. In insects, it has been observed that an excess of 6-pyruvoyl-tetrahydropterin can be diverted toward the synthesis of sepiapterin and the less abundant yellow compound, 2'-deoxysepiapterin, also known as isosepiapterin. nih.gov This suggests that when the capacity of the primary BH4 synthesis pathway is exceeded, PPH4 becomes available as a substrate for alternative enzymatic processes that result in the formation of this compound. The specific enzymes that catalyze this conversion from PPH4 to this compound in mammals have not been fully characterized.

Table 1: Key Enzymes and Metabolites in the De Novo Pterin Pathway

| Precursor | Enzyme | Product | Pathway Step |

| Guanosine Triphosphate (GTP) | GTP cyclohydrolase I (GTPCH) | 7,8-Dihydroneopterin triphosphate | Pterin Synthesis Initiation |

| 7,8-Dihydroneopterin triphosphate | 6-Pyruvoyl-Tetrahydropterin Synthase (PTPS) | 6-Pyruvoyl-Tetrahydropterin (PPH4) | Formation of Key Branch Point |

| 6-Pyruvoyl-Tetrahydropterin (PPH4) | Sepiapterin Reductase (SPR) | Intermediates leading to Tetrahydrobiopterin (BH4) | Main BH4 Synthesis Route |

| 6-Pyruvoyl-Tetrahydropterin (PPH4) | Unspecified Enzyme(s) | This compound | Alternative Divergent Route |

Salvage Pathway Contributions to this compound Metabolism

In addition to de novo synthesis, pterin homeostasis is maintained through salvage pathways, which recycle oxidized or alternative forms of pterins back into usable cofactors like BH4. mdpi.com These pathways are crucial for maintaining adequate intracellular concentrations of reduced pterins.

Relationship with Sepiapterin and Dihydrobiopterin in Pterin Salvage

A well-established salvage pathway allows for the production of BH4 from sepiapterin. nih.govnih.gov In this pathway, sepiapterin is first reduced to 7,8-dihydrobiopterin (BH2). mdpi.com This reaction can be catalyzed by sepiapterin reductase. Subsequently, 7,8-dihydrobiopterin is further reduced to the active cofactor 5,6,7,8-tetrahydrobiopterin (BH4) by the enzyme dihydrofolate reductase (DHFR). mdpi.com This salvage mechanism provides an alternative route to synthesize BH4, bypassing the initial steps of the de novo pathway. nih.gov While the metabolic roles of sepiapterin and dihydrobiopterin in this pathway are clearly defined, the involvement of this compound is not established. Current scientific literature does not describe a direct role for this compound as either a substrate or a product within this specific pterin salvage pathway.

Table 2: Pterin Salvage Pathway

| Precursor | Enzyme(s) | Product | Function |

| Sepiapterin | Sepiapterin Reductase (SPR) | 7,8-Dihydrobiopterin (BH2) | First reduction step |

| 7,8-Dihydrobiopterin (BH2) | Dihydrofolate Reductase (DHFR) | Tetrahydrobiopterin (BH4) | Final reduction to active cofactor |

Enzymatic Steps Potentially Involved in this compound Salvage

The salvage pathway for tetrahydrobiopterin (BH4) is a crucial metabolic route that reclaims pterin intermediates, and it is plausible that this compound, due to its structural similarity to sepiapterin, is metabolized through analogous enzymatic steps. This pathway typically involves the reduction of sepiapterin to 7,8-dihydrobiopterin (BH2) and then to 5,6,7,8-tetrahydrobiopterin (BH4). The key enzymes implicated in this process are sepiapterin reductase (SPR) and dihydrofolate reductase (DHFR) nih.govresearchgate.net.

Sepiapterin reductase, a versatile enzyme, catalyzes the NADPH-dependent reduction of a variety of carbonyl compounds, including pteridine (B1203161) derivatives mdpi.com. In the established BH4 salvage pathway, SPR reduces sepiapterin to dihydrobiopterin nih.gov. Given its broad substrate specificity, it is conceivable that SPR could also act on this compound, potentially reducing its side chain.

Subsequently, dihydrofolate reductase, a vital enzyme in folate metabolism, is responsible for the reduction of 7,8-dihydrobiopterin to tetrahydrobiopterin researchgate.netmdpi.com. If this compound is converted to a dihydrobiopterin-like intermediate, DHFR would likely be the enzyme to catalyze its final reduction to a tetrahydro- form. The conversion of salvaged pterins like sepiapterin and dihydrobiopterin is dependent on DHFR activity nih.gov. Therefore, a putative salvage pathway for this compound would likely rely on the sequential or combined actions of reductases such as SPR and DHFR.

| Enzyme | Potential Role in this compound Salvage | Substrate in BH4 Salvage |

| Sepiapterin Reductase (SPR) | Reduction of the carbonyl group in the side chain of this compound. | Sepiapterin |

| Dihydrofolate Reductase (DHFR) | Reduction of a dihydropterin intermediate derived from this compound to a tetrahydropterin (B86495) form. | 7,8-Dihydrobiopterin |

Intermediates and Related Pterin Derivatives

Evidence from chemical synthesis indicates that dihydrothis compound is a direct precursor to this compound. When dihydrobiopterin is heated in a dilute acidic solution, a mixture of pterin derivatives is formed, which includes dihydrothis compound schircks.ch. This intermediate is labile and undergoes oxidation upon exposure to air to form the more stable this compound schircks.ch. This oxidative conversion is a key step in the formation of this compound, highlighting the role of dihydrothis compound as a transient intermediate in its synthesis schircks.ch.

The metabolism of pteridines is a complex network with significant interplay between different pathways, notably the de novo synthesis and salvage pathways of tetrahydrobiopterin and folate metabolism nih.govresearchgate.net. This compound, as a pterin derivative, is positioned within this intricate metabolic grid. The enzymes of the pterin salvage pathway, such as sepiapterin reductase and dihydrofolate reductase, are not exclusively dedicated to a single substrate, allowing for metabolic cross-talk researchgate.netmdpi.com.

For instance, the reduction of the quinonoid dihydrobiopterin, formed during the enzymatic hydroxylation reactions, is primarily catalyzed by dihydropteridine reductase. However, the non-enzymatically rearranged and more stable 7,8-dihydrobiopterin can be reduced back to tetrahydrobiopterin by dihydrofolate reductase, an enzyme it shares with the folate pathway taylorandfrancis.comnih.gov. This shared enzymatic machinery suggests that intermediates from one pathway can potentially be shunted into another. Given that this compound is an isomer of sepiapterin, a key component of the BH4 salvage pathway, it is highly probable that it can be interconverted with other pterin metabolites through the action of these promiscuous enzymes.

Comparative Biochemical Analysis of this compound Pathways Across Organisms

Insects, particularly Drosophila melanogaster, have been instrumental in elucidating the biosynthesis of pteridines, which function as eye pigments mdpi.com. In this organism, the pteridine pathway branches to produce various pigments, including drosopterins (red pigments) and sepiapterin (a yellow pigment) nih.govresearchgate.net. This compound, also known as isosepiapterin, is a less abundant yellow pigment that is also synthesized in Drosophila mdpi.com.

The biosynthesis of both sepiapterin and this compound originates from the intermediate 6-pyruvoyl-tetrahydropterin mdpi.com. In eye-color mutants of Drosophila melanogaster where the pathway to drosopterins is blocked, there is an accumulation of sepiapterin, indicating that the excess 6-pyruvoyl-tetrahydropterin is diverted towards the synthesis of these yellow pigments mdpi.com. Studies of various eye-color mutants have been crucial in dissecting the genetic and biochemical steps of these pathways nih.govnih.govcreighton.edu.

This compound has also been identified in the Mexican Fruit Fly, Anastrepha ludens. Its presence in these insects further underscores the conservation of this branch of the pteridine biosynthetic pathway among dipterans.

| Organism | Role of this compound | Precursor | Key Pathway Feature |

| Drosophila melanogaster | Yellow eye pigment | 6-Pyruvoyl-tetrahydropterin | Accumulates in eye-color mutants with blocked drosopterin synthesis. mdpi.com |

| Mexican Fruit Fly (Anastrepha ludens) | Presence of the compound | 6-Pyruvoyl-tetrahydropterin | Suggests a conserved biosynthetic pathway. |

In vertebrates, pteridines play a significant role in pigmentation, particularly in the skin of fish, amphibians, and reptiles royalsocietypublishing.orgroyalsocietypublishing.org. In lizards, yellow, orange, and red coloration is often produced by the accumulation of pteridine pigments, including drosopterin and sepiapterin, in specialized pigment cells called xanthophores royalsocietypublishing.orgroyalsocietypublishing.orgoup.com.

Biochemical analyses of the skin of various lizard species have confirmed the presence of a suite of pteridines, such as xanthopterin (B1683600), 6-biopterin, pterin, isoxanthopterin, drosopterin, and sepiapterin oup.comnih.gov. Although this compound has not been explicitly identified in all studies, the presence of its isomer, sepiapterin, and the enzymatic machinery for pteridine synthesis strongly suggest that this compound or its derivatives could be present and contribute to the complex color patterns observed in these animals. The concentration of these pterin pigments has been shown to correlate with the intensity of skin coloration, implying a functional role in visual signaling csic.esnih.gov. The synthesis of these pigments is endogenous, and gene expression studies in lizards have identified genes associated with pteridine production as being differentially expressed between different color morphs oup.comnih.gov.

Enzymology of Deoxysepiapterin Formation and Transformation

Enzymes Directly Implicated in Deoxysepiapterin Biosynthesis

The formation of this compound, also identified as 6-lactoyl-tetrahydropterin, occurs via the modification of the 6-side chain of an earlier pterin (B48896) intermediate. This conversion is not carried out by a single, dedicated enzyme but rather by reductases with broader substrate affinities that also participate in related metabolic pathways.

Exploration of Specific Enzyme Activities for 6-Side Chain Modification

The direct precursor for this compound is 6-pyruvoyl-tetrahydropterin (PPH4), an intermediate in the de novo synthesis of BH4. wikipedia.orgnih.gov The transformation of PPH4 into this compound involves the reduction of the 2'-carbonyl group on the pyruvoyl side chain. Research has identified specific enzymes capable of this reaction:

Carbonyl Reductases (CR): Studies in the silkworm Bombyx mori have isolated two distinct carbonyl reductases, CR I and CR II, that act on PPH4. The CR I enzyme was shown to specifically convert PPH4 into 6-lactoyl-tetrahydropterin (this compound) in an NADPH-dependent reaction. nih.gov

6-Pyruvoyl-tetrahydropterin Reductase (PPH4R): An enzyme purified from human liver, designated as PPH4R, demonstrates specificity for the 2'-carbonyl function of PPH4, yielding 6-lactoyl-tetrahydropterin (this compound) as its product. uni-konstanz.de

Sepiapterin (B94604) Reductase (SPR): While SPR is a major enzyme in pterin metabolism, it preferentially reduces the 1'-keto group of PPH4 to produce 6-(1'-hydroxy-2'-keto)-propyl tetrahydropterin (B86495). It does not appear to be a primary catalyst for the formation of this compound. uni-konstanz.denih.gov

The relative activities of these reductases in a given tissue determine the metabolic fate of the PPH4 pool, influencing whether it is channeled towards this compound or other pterin products. uni-konstanz.de

Mechanistic Insights into Proposed Enzymatic Conversions

The enzymatic conversion of 6-pyruvoyltetrahydropterin to this compound is an NADPH-dependent reduction of a ketone to a secondary alcohol. The mechanism involves the transfer of a hydride ion from NADPH to the 2'-carbonyl carbon of the pyruvoyl side chain.

Research in the lemon mutant silkworm has elucidated two potential, interconnected routes for the metabolism of PPH4, both involving carbonyl reductases: nih.gov

Route 1: PPH4 is first reduced by CR II to form 1'-hydroxy-2'-oxopropyl-tetrahydropterin. This intermediate is then subsequently reduced by CR I to form tetrahydrobiopterin (B1682763).

Route 2: PPH4 is reduced by CR I to form 6-lactoyl-tetrahydropterin (this compound) . This compound is then converted by CR II into tetrahydrobiopterin. nih.gov

These findings indicate that this compound is a viable metabolic intermediate that can be formed and subsequently transformed. The direction of metabolic flux is dependent on the specific expression and kinetic properties of the available carbonyl reductases within the cell. nih.gov

Enzymatic Conversion of 6-Pyruvoyl-tetrahydropterin (PPH4)

| Enzyme | Substrate | Primary Product | Cofactor | Reference |

|---|---|---|---|---|

| Carbonyl Reductase I (CR I) | 6-Pyruvoyl-tetrahydropterin | 6-Lactoyl-tetrahydropterin (this compound) | NADPH | nih.gov |

| Carbonyl Reductase II (CR II) | 6-Pyruvoyl-tetrahydropterin | 1'-Hydroxy-2'-oxopropyl-tetrahydropterin | NADPH | nih.gov |

| Carbonyl Reductase II (CR II) | 6-Lactoyl-tetrahydropterin | Tetrahydrobiopterin | NADPH | nih.gov |

| 6-Pyruvoyl-tetrahydropterin Reductase (PPH4R) | 6-Pyruvoyl-tetrahydropterin | 6-Lactoyl-tetrahydropterin (this compound) | NADPH | uni-konstanz.de |

| Sepiapterin Reductase (SPR) | 6-Pyruvoyl-tetrahydropterin | 6-(1'-hydroxy-2'-keto)-propyl tetrahydropterin | NADPH | uni-konstanz.denih.gov |

Enzymes within Interconnected Pterin Metabolic Pathways Influencing this compound Levels

The concentration of this compound is not regulated in isolation but is a direct consequence of the activity and regulation of enzymes within the broader de novo and salvage pathways of tetrahydrobiopterin (BH4) synthesis.

GTP Cyclohydrolase I (GTPCH) Activity and Regulation

GTP Cyclohydrolase I (GTPCH) catalyzes the first and rate-limiting step in the de novo biosynthesis of pterins, converting guanosine (B1672433) triphosphate (GTP) into 7,8-dihydroneopterin (B1664191) triphosphate. nih.govrcsb.org As this is the committed step for the entire pathway, the activity of GTPCH dictates the total flux of precursors available for the synthesis of all subsequent pterins, including the PPH4 required for this compound formation. GTPCH activity is tightly regulated:

Feedback Inhibition: The ultimate end-product of the main pathway, BH4, allosterically inhibits GTPCH activity. nih.gov

Allosteric Activation: The amino acid phenylalanine can stimulate GTPCH activity by binding to the GTPCH feedback regulatory protein (GFRP), thereby counteracting the inhibition by BH4. nih.gov

Therefore, cellular conditions that increase GTPCH activity can lead to a larger pool of pterin intermediates, potentially increasing the substrate available for this compound synthesis.

6-Pyruvoyl-Tetrahydropterin Synthase (PTPS) Catalysis

6-Pyruvoyl-tetrahydropterin Synthase (PTPS) performs the second step in the de novo pathway, converting 7,8-dihydroneopterin triphosphate into the unstable intermediate 6-pyruvoyltetrahydropterin (PPH4). wikipedia.orgnih.gov This reaction is crucial as it directly produces the substrate molecule whose side chain is subsequently modified to form this compound. nih.govuni-konstanz.de The catalytic efficiency of PTPS directly controls the availability of PPH4 for competing enzymes like carbonyl reductases and sepiapterin reductase. A deficiency in PTPS is a primary cause of BH4 deficiency, highlighting its critical role in the pathway. wikipedia.org

Sepiapterin Reductase (SPR) and Carbonyl Reductase (CR) in Adjacent Reactions

Following the synthesis of PPH4, a metabolic branch point is created by the actions of several NADPH-dependent oxidoreductases with overlapping substrate specificities. nih.govwikipedia.org These enzymes belong to the aldo-keto reductase and short-chain dehydrogenase/reductase families. wikipedia.orgfrontiersin.org

Sepiapterin Reductase (SPR): This enzyme is highly efficient at reducing carbonyl groups in pteridine (B1203161) side chains. nih.gov It catalyzes the two-step reduction of PPH4 to BH4, proceeding via a 1'-hydroxy-2'-oxopropyl-tetrahydropterin intermediate. nih.govfrontiersin.org

Carbonyl Reductase (CR): These enzymes, which have broad substrate specificity, can also act on PPH4. nih.govnih.gov As noted, specific CRs can reduce the 2'-carbonyl group to form this compound. nih.gov It is estimated that a significant portion of PPH4 may be reduced by CRs. frontiersin.org

The balance of activity between SPR and various CRs is a key determinant of this compound levels. In tissues or conditions where specific CRs that produce this compound are highly active relative to SPR, an accumulation of this compound could be expected. Conversely, high SPR activity would channel PPH4 primarily towards the BH4 synthesis pathway.

Dihydrofolate Reductase (DHFR) in Pterin Reduction and Recycling

Dihydrofolate Reductase (DHFR) is a ubiquitous and essential enzyme primarily known for its role in folate metabolism, where it catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). ebi.ac.ukresearchgate.net This reaction is critical for the synthesis of nucleotides and certain amino acids. ebi.ac.uk Beyond its primary function, DHFR participates in the recycling of pterin cofactors, including the reduction of pterins like dihydropterin. This function is particularly important in the context of tetrahydrobiopterin (BH4) homeostasis.

In an alternative or salvage pathway for BH4 biosynthesis, DHFR can catalyze the reduction of sepiapterin to dihydrobiopterin (BH2). nih.govnih.gov Subsequently, DHFR can further reduce BH2 to the active cofactor BH4. nih.gov This recycling pathway is crucial for maintaining the cellular pool of BH4, an essential cofactor for several key enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases. nih.gov

While DHFR can reduce pterin substrates other than dihydrofolate, its efficiency with these alternative substrates is significantly lower. Kinetic studies on human DHFR have shown that the enzyme has a much lower affinity and catalytic turnover rate for 7,8-dihydrobiopterin (a compound structurally related to this compound) compared to its natural substrate, dihydrofolate. nih.gov This suggests that the reduction of such pterins by DHFR is a kinetically limited reaction. nih.gov The low activity of DHFR towards these alternative pterin substrates indicates that its role in their recycling may be more significant under conditions where the primary synthetic pathways are compromised. nih.gov

| Substrate | Km (μM) | kcat (s-1) | Source |

|---|---|---|---|

| Dihydrofolate (DHF) | ~1 | ~12 | nih.gov |

| 7,8-Dihydrobiopterin (7,8-BH2) | High (weak affinity) | Low | nih.gov |

Characterization of Enzyme Substrate Specificity and Catalytic Mechanisms Relevant to this compound

The enzymatic transformation of this compound primarily involves reductases that exhibit a range of substrate specificities. The key enzyme in this context is Sepiapterin Reductase (SPR), but other enzymes can also contribute to its metabolism.

Sepiapterin Reductase (SPR)

Sepiapterin Reductase is the principal enzyme responsible for the final steps of tetrahydrobiopterin (BH4) biosynthesis, catalyzing the NADPH-dependent reduction of sepiapterin to 7,8-dihydrobiopterin. nih.govwikipedia.org SPR belongs to the short-chain dehydrogenase/reductase (SDR) family. nih.gov While its primary role is in pterin metabolism, SPR exhibits broad substrate specificity, acting on a variety of carbonyl compounds. nih.gov This includes not only pteridine derivatives but also non-pteridine molecules such as various quinones, monoaldehydes, and monoketones. nih.gov

The catalytic mechanism of SPR, like other oxidoreductases, involves the transfer of a hydride ion from the cofactor NADPH to the carbonyl group of the substrate. The reaction catalyzed by human SPR with sepiapterin as a substrate has a reported catalytic rate constant (kcat) of 1.1 s⁻¹. uniprot.org

Other Reductases

In instances of Sepiapterin Reductase deficiency or when SPR is inhibited, other enzymes with reductase activity can compensate by reducing pterin intermediates. These include Carbonyl Reductase (CR) and Aldose Reductase (AR). nih.govnih.gov These enzymes are capable of reducing sepiapterin to contribute to the biosynthesis of BH4 through alternative salvage pathways. nih.govnih.gov The involvement of these enzymes highlights a degree of metabolic redundancy in pterin metabolism.

Dihydrofolate Reductase (DHFR)

As discussed in the previous section, Dihydrofolate Reductase can also reduce sepiapterin. The catalytic mechanism of DHFR is well-characterized and involves a stereospecific transfer of a hydride from NADPH to the pterin ring of the substrate. ebi.ac.uknih.gov The reaction is facilitated by protonation of the substrate within the active site, which in E. coli DHFR is mediated by a conserved aspartate residue. nih.govnih.gov While the general principles of this mechanism likely apply to the reduction of this compound, the significantly lower efficiency of DHFR with this substrate compared to dihydrofolate underscores the enzyme's pronounced substrate specificity for its natural folate substrate. nih.gov

| Enzyme | Primary Substrate(s) | Other Known Substrates Relevant to Pterins/Carbonyls | Source |

|---|---|---|---|

| Sepiapterin Reductase (SPR) | Sepiapterin, 6-pyruvoyl-tetrahydropterin | Various quinones, monoaldehydes, monoketones | nih.gov |

| Carbonyl Reductase (CR) | Various carbonyl compounds | Sepiapterin | nih.govnih.gov |

| Aldose Reductase (AR) | Aldehydes | Pterin intermediates | nih.govnih.gov |

| Dihydrofolate Reductase (DHFR) | 7,8-Dihydrofolate | Sepiapterin, 7,8-Dihydrobiopterin | nih.govnih.gov |

Biological and Physiological Significance of Deoxysepiapterin

Deoxysepiapterin as a Biological Pigment

Pteridines, including this compound, are endogenously synthesized pigments that contribute to a wide array of colors in animals, particularly bright yellows, oranges, and reds. nih.govmdpi.com Unlike carotenoids, which must be obtained from the diet, pteridines are produced by the organism and are stored in specialized pigment-containing organelles called pterinosomes within chromatophore cells. mdpi.comnih.gov

In arthropods, particularly insects, pteridines are one of the three major classes of pigments, alongside melanins and ommochromes, responsible for body and eye coloration. mdpi.comeje.cz These pigments are concentrated in granules within the integument. eje.czbritannica.com While various pteridines like xanthopterin (B1683600) (yellow) and drosopterins (red) are common, this compound, a yellow compound, also plays a role. mdpi.com For instance, in certain mutants of the fruit fly Drosophila melanogaster, an accumulation of sepiapterin (B94604) and the less abundant 2'-deoxysepiapterin occurs, highlighting its place in the pteridine (B1203161) biosynthetic pathway that colors these insects. mdpi.com The concentration of pterin (B48896) granules in the epidermis is a key factor in the yellow coloration observed in some Hymenoptera. eje.cz

The biosynthesis of these pigments begins with guanosine (B1672433) triphosphate (GTP) and proceeds through a branched pathway, with 6-pyruvoyl-tetrahydropterin being a key intermediate for the synthesis of yellow pigments like sepiapterin. mdpi.comnih.gov

In vertebrates, skin coloration is often determined by a layered arrangement of chromatophore cells. nih.govbiologists.com The outermost layer typically consists of xanthophores, which contain yellow to red pigments like pteridines and carotenoids. nih.govnih.gov Deeper layers contain iridophores that scatter light and melanophores that contain dark melanin. nih.gov

Pteridines are the primary source of yellow and red coloration in the skin of many lizards. biologists.comnih.govresearchgate.net For example, studies on various lizard species, including those of the genera Anolis and Sceloporus, have confirmed that xanthophores are filled with pteridine pigments. nih.govresearchgate.netwikipedia.org While drosopterins are often responsible for red hues, other pteridines contribute to the yellow and orange palette. oup.com Research on the polymorphic lizard Ctenophorus decresii identified seven different pteridines in its skin, including sepiapterin, alongside carotenoids, demonstrating the chemical complexity of lizard coloration. oup.com In some species, pteridines are the sole pigments used for orange ornamentation, leaving carotenoids available for other physiological functions. researchgate.net The coloration produced by these pigments can serve as an important signal in social and reproductive contexts, such as male-male competition in the Guinan toad-headed lizard. nih.gov

Pteridine pigments like this compound contribute to coloration through both wavelength-selective absorption and light scattering. nih.govpsu.edu These pigments typically absorb light at wavelengths below 400 nm. royalsocietypublishing.org In pierid butterflies, minute granules containing pterin pigments are responsible for their bright wing colors. nih.govpsu.edu These granules not only absorb specific wavelengths (e.g., UV light) but also increase broadband light reflection, making the wings appear brighter. nih.gov The density of these pterin granules can directly influence the intensity of the reflected color. nih.govpsu.edu

The color of pterins can also be modulated by the pH of the cellular environment or the redox state of the molecule. royalsocietypublishing.org Furthermore, some pterins are fluorescent under UV light, a property that can contribute to species and sex recognition in insects. mdpi.com Beyond pigmentation, the metabolism of pterins is intrinsically linked to vital physiological processes. Deficiencies in pterin synthesis can lead to severe developmental and neurological disorders, indicating their pleiotropic effects. nih.govroyalsocietypublishing.org The use of these endogenously produced pigments in signaling may therefore provide an "honest" indicator of an individual's physiological condition. nih.gov

Table 2: Bio-optical Functions of Pteridine Pigments

| Optical Mechanism | Description | Example | Reference |

|---|---|---|---|

| Wavelength-Selective Absorption | Pigment molecules absorb light at specific wavelengths, creating color. Pterins often absorb strongly in the UV spectrum. | Pterin pigments in the wings of Pieris protodice butterflies strongly absorb UV light. | nih.gov |

| Light Scattering | Pigment granules scatter incident light, contributing to brightness and structural coloration. | Pterin granules in pierid butterfly wing scales increase light reflection. | nih.govpsu.edu |

| Fluorescence | Absorption of UV light and re-emission at a longer, visible wavelength. | Colorless pteridines can emit visible fluorescence, aiding in insect recognition. | mdpi.com |

Functional Roles in Cellular Homeostasis and Redox Regulation

Pterins are not merely for show; they are fundamental to cellular function. The pterin ring system can exist in several oxidation states, allowing it to participate in critical electron transfer reactions. nih.govwikipedia.org

The pterin structure can exist in a fully oxidized form, a semi-reduced dihydropterin form, and a fully reduced tetrahydropterin (B86495) form. nih.govwikipedia.org This capacity for two-electron, two-proton redox reactions is central to their biological function. nih.govbrynmawr.edu Tetrahydrobiopterin (B1682763) (BH4), a well-studied pterin, is an essential cofactor for nitric oxide synthase (NOS) and aromatic amino acid hydroxylases. nih.gov

Cyclic voltammetry studies have investigated the redox properties of various pteridines. While BH4 is oxidized at a potential of +0.27 V (vs. NHE), 7,8-dihydropterins like sepiapterin and 2'-deoxysepiapterin are oxidized at much higher potentials (+0.82–1.04 V vs. NHE). nih.gov This difference in redox potential explains why these dihydropterins cannot substitute for BH4 in supporting NOS catalysis. nih.gov The redox cycling of pterins is crucial; for instance, the pyranopterin system in the molybdenum cofactor behaves like a dihydropterin during oxidation and an unreactive, fully reduced pterin under reducing conditions, showcasing the nuanced redox chemistry of this molecular family. brynmawr.edu Protonation of the pterin ring can also significantly impact its redox potential, suggesting a mechanism for protein environments to modulate pterin reactivity. nih.gov

Table 3: Redox Potentials of Selected Pteridines

| Pteridine Compound | Form | Oxidation Potential (vs. NHE) | Role in NOS Catalysis | Reference |

|---|---|---|---|---|

| Tetrahydrobiopterin (BH4) | Tetrahydro- | +0.27 V | Essential Cofactor | nih.gov |

| Sepiapterin | 7,8-Dihydro- | +0.82–1.04 V | Does not sustain catalysis | nih.gov |

| 2'-Deoxysepiapterin | 7,8-Dihydro- | +0.82–1.04 V | Does not sustain catalysis | nih.gov |

The interaction of small molecules with proteins is fundamental to cellular signaling and homeostasis. The CutA protein family is conserved across all domains of life. nih.gov Initially, it was annotated as being involved in copper (Cu²⁺) tolerance in E. coli. nih.govnih.gov However, more recent functional and structural characterizations in both bacteria and cyanobacteria did not find evidence for a role in metal tolerance or an ability to bind Cu²⁺ ions directly. nih.gov

Instead, structural analysis of CutA proteins reveals that the clefts between the subunits of the trimeric protein have a strong tendency to accommodate small organic molecules. nih.gov This suggests a conserved function in binding or signaling that is not related to heavy metals. nih.gov While CutA is known to interact with certain proteins and can be secreted from the cell, its specific physiological ligands remain largely unknown. nih.gov There is currently no direct evidence in the reviewed literature establishing an interaction between CutA and this compound or other pteridines. The search for the physiological ligands that bind to the pockets of CutA is an ongoing area of research. nih.gov

This compound as a Biomarker for Physiological States

This compound, a member of the pteridine family of pigments, has emerged as a significant biomarker for various physiological states across different animal species. Its accumulation and metabolic role provide valuable insights into processes ranging from aging in insects to social signaling in vertebrates.

A key application of this compound measurement is in the determination of chronological age in insect populations, which is crucial for pest management and ecological studies. Research on the Mexican Fruit Fly, Anastrepha ludens, has demonstrated that the concentration of this compound in the fly's head increases in a steady, curvilinear fashion throughout its life. researchgate.netmdpi.com This predictable accumulation makes it a reliable biological marker for age.

To isolate and quantify these compounds, researchers utilize high-pressure liquid chromatography (HPLC). researchgate.netmdpi.com Studies have tracked the accumulation of both this compound and a related compound, sepiapterin, under various temperature conditions. While sepiapterin levels tend to plateau early in the adult fly's life, the titer of this compound continues to rise predictably, making it the superior candidate for age estimation. researchgate.netmdpi.com This method offers a significant improvement over general fluorescence spectrometry, which was found to be less accurate for predicting age over the entire lifespan of the fly. researchgate.net The consistent and temperature-influenced accumulation of this compound allows for the accurate aging of field-collected flies, providing critical data for population dynamics research. researchgate.netmdpi.com

Table 1: Pterin Accumulation in Mexican Fruit Fly (A. ludens)

| Compound | Accumulation Pattern with Age | Utility as Age Biomarker |

|---|---|---|

| This compound | Steady, curvilinear increase | High |

| Sepiapterin | Reaches a maximum level quickly and then remains constant | Low |

Pterin-based coloration plays a significant role in social signaling, conveying information about an individual's quality and fitness, particularly in the context of male-male competition. In the Guinan toad-headed lizard (Phrynocephalus guinanensis), males display a bright red ventrolateral coloration, which is sexually dimorphic and produced by pterin pigments. mdpi.com

Behavioral experiments have revealed that the intensity of this red coloration is a strong predictor of the outcome of male-male contests. mdpi.com Males with a deeper red coloration are more likely to win aggressive encounters. mdpi.com Interestingly, this pterin-based signal was not correlated with other physical attributes such as body size or bite force, nor was it a factor in female mate preference. mdpi.com This suggests that the coloration serves as an honest signal of a male's fighting ability or aggressiveness, which is likely tied to the vital role of pterins in physiological metabolic processes. mdpi.com Because pterins are produced endogenously and are linked to metabolism, the signal is difficult to fake, ensuring its reliability as an indicator of male quality during competitive interactions. mdpi.com While the specific role of this compound itself is not isolated in these studies, it is a key compound within the broader class of pterins responsible for such coloration. Other studies on lizards have also noted that chemical signals, often derived from femoral gland secretions, can signal dominance and fighting ability, helping to mediate social hierarchies and avoid costly physical conflicts. lacerta.de

Table 2: Pterin-Based Signaling in Guinan Toad-Headed Lizard (P. guinanensis)

| Signal | Pigment Type | Correlation with Male-Male Competition | Correlation with Female Choice | Inferred Signal |

|---|---|---|---|---|

| Red Ventrolateral Coloration | Pterins | Positive (Deeper red males win more contests) | No significant preference | High fighting ability / quality |

Broader Implications within Pterin Metabolic Systems

This compound does not function in isolation; it is an integral part of the complex pterin metabolic network. Its position within these pathways gives it an indirect but significant influence on a range of critical biological functions, from neurotransmitter synthesis to immune response.

One of the most significant indirect roles of this compound is its function as a precursor in the synthesis of tetrahydrobiopterin (BH4). mdpi.comnih.govnih.gov BH4 is an essential cofactor for several aromatic amino acid hydroxylase enzymes, which are rate-limiting in the production of key monoamine neurotransmitters. mdpi.comnih.gov Specifically, BH4 is required for:

Tryptophan hydroxylase: for the synthesis of serotonin. nih.gov

Tyrosine hydroxylase: for the synthesis of dopamine (B1211576), which is a precursor to norepinephrine (B1679862) and epinephrine. nih.gov

Phenylalanine hydroxylase: for the metabolism of phenylalanine. mdpi.comnih.gov

The biosynthesis of BH4 can occur through multiple routes, including a de novo pathway starting from GTP and a salvage pathway. mdpi.comresearchgate.net this compound and its close relative, sepiapterin, are key intermediates in these pathways. nih.gov The enzyme sepiapterin reductase catalyzes the final steps in BH4 synthesis, acting on these pterin substrates. nih.govnih.gov Therefore, the availability of this compound can influence the rate of BH4 synthesis, which in turn directly impacts the production of critical neurotransmitters that regulate mood, cognition, and motor control. nih.gov Deficiencies in this pathway have been linked to several neurological diseases. nih.govnih.gov

The influence of the pterin metabolic system, in which this compound is an intermediate, extends beyond neurotransmitter synthesis. The production of the vital cofactor BH4 has wider implications for other biological systems.

A primary example is the function of nitric oxide synthase (NOS) enzymes, which require BH4 to produce nitric oxide (NO). mdpi.comnih.gov Nitric oxide is a critical signaling molecule involved in vasodilation, immune response, and neurotransmission. Sepiapterin, a precursor to BH4, has been shown to elevate NO levels in certain cells, highlighting the connection between the pterin pathway and NO-mediated functions. nih.gov

Furthermore, pterin-dependent pathways are involved in a variety of cellular processes. In some bacteria, a pterin-dependent signaling pathway has been identified that regulates surface attachment and biofilm formation, demonstrating a role for these compounds in mediating the transition between motile and sessile lifestyles. nih.gov Pterins are also involved in the metabolic pathways of other organisms, such as the synthesis of melanin. nih.gov The central role of enzymes like sepiapterin reductase and the interconnectedness of pterin intermediates mean that the regulation of compounds like this compound can have cascading effects on numerous physiological outcomes. nih.govnih.gov

Advanced Methodologies and Research Techniques for Deoxysepiapterin Studies

Chemical Synthesis Strategies for Deoxysepiapterin and its Analogs

Chemical synthesis provides a controlled route to obtain this compound and modified versions, which can be valuable for research purposes.

Total Synthesis Approaches for this compound

Total synthesis approaches for this compound typically involve constructing the pteridine (B1203161) ring system and incorporating the specific side chain at the C-6 position. One method involves the synthesis of this compound and other 6-acylpteridines via acyl radical substitution reactions uni-greifswald.deuni-greifswald.debiorxiv.orgmdpi.com. Another synthetic route involves starting from dihydrobiopterin, which can be produced by reducing biopterin (B10759762) with sodium dithionite (B78146) schircks.ch. Heating dihydrobiopterin in diluted acetic acid can yield a mixture including this compound schircks.ch. Further oxidation of dihydrothis compound, which can form during this process, by exposure to air also yields this compound schircks.ch. Another approach involves the oxidation of 6-hydroxyalkylpteridine to 6-acylpteridine, with subsequent transformation to 6-acyl-7,8-dihydropteridine derivatives, including this compound clockss.org. For related compounds like sepiapterin-C, acid hydrolysis of 6-ethynylpteridine has been employed, followed by partial reduction researchgate.net.

Synthetic Routes for Deuterated or Labeled this compound Derivatives

The synthesis of deuterated or labeled this compound derivatives is important for studies involving metabolic tracing, reaction mechanism elucidation, and as internal standards in quantitative analysis. While specific routes for heavily labeled this compound are not extensively detailed in the provided sources, general methods for the synthesis of deuterated compounds can be applied or adapted. One study observed the formation of monodeutero-2'-deoxysepiapterin during the hydrogenation of 7,8-dihydrobiopterin (BH2) with deuterium (B1214612) oxide (D2O) uni-konstanz.de. General strategies for synthesizing deuterated aromatic compounds involve H-D exchange reactions using heavy water (D2O) as a deuterium source, often conducted under high temperature and pressure conditions tn-sanso.co.jpwipo.int. Flow synthesis methods have also been explored for the efficient production of deuterated aromatic compounds tn-sanso.co.jp. These general deuteration techniques could potentially be adapted for the synthesis of labeled this compound by incorporating deuterium into precursor molecules or through direct exchange reactions under optimized conditions.

Isolation and Purification Techniques from Biological Samples

Isolating and purifying this compound from biological samples is essential for accurate analysis and characterization. Biological matrices are complex, requiring efficient methods to separate the target compound from interfering substances.

Chromatographic Methodologies (e.g., HPLC, LC-MS) for Pterin (B48896) Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are widely used for the separation and analysis of pterins, including this compound, in biological samples bioone.orgsenasica.gob.mxnih.govczu.cznih.govresearchgate.netnih.govsielc.comresearchgate.netmdpi.com. Reverse-phase HPLC is a common technique, often utilizing C18 stationary phases nih.govnih.gov. Different mobile phases, such as aqueous methanol (B129727) or potassium phosphate (B84403) buffer, can be employed to achieve separation of various pteridines nih.govnih.gov.

Detection methods coupled with HPLC include UV detection, fluorescence detection, and mass spectrometry bioone.orgsenasica.gob.mxnih.govnih.govnih.govresearchgate.netmdpi.com. Fluorescence detection is particularly useful due to the inherent fluorescence properties of many pterins researchgate.netuni-greifswald.deresearchgate.net. LC-MS, including LC-MS/MS and LC-QTOF-MS, offers high sensitivity and selectivity, allowing for the identification and quantification of multiple pteridines in complex matrices biorxiv.orgczu.cznih.govnih.govresearchgate.netmdpi.comwisc.edu. These methods enable the separation of this compound from other closely related pterins like sepiapterin (B94604) and biopterin bioone.orgsenasica.gob.mxnih.gov.

Sample Preparation and Extraction Protocols for this compound Analysis

Effective sample preparation is critical for the accurate analysis of this compound in biological samples, as it helps to isolate the analyte and remove interfering compounds organomation.comorientjchem.orgphenomenex.com. Protocols vary depending on the sample type (e.g., blood, plasma, urine, tissue) nih.govczu.cznih.govmdpi.comorientjchem.orgbioxpedia.com. General steps often include homogenization or sonication for solid tissues, followed by extraction techniques nih.gov.

Common extraction methods include liquid-liquid extraction and solid-phase extraction (SPE) orientjchem.orgphenomenex.com. Protein precipitation is frequently used for biological fluids like plasma to remove proteins that can interfere with chromatographic analysis researchgate.netphenomenex.com. Filtration is also employed to remove particulate matter nih.govorganomation.comphenomenex.com. To prevent the oxidation of labile pterins like this compound during sample preparation and storage, stabilizing agents such as dithiothreitol (B142953) (DTT) and ascorbic acid (AA) are often added mdpi.comresearchgate.net. Optimized procedures are necessary to ensure efficient recovery and preservation of this compound prior to chromatographic or mass spectrometric analysis nih.govorientjchem.org.

Spectroscopic and Mass Spectrometric Characterization of this compound

Detailed characterization of this compound relies on a combination of spectroscopic and mass spectrometric techniques to confirm its identity, purity, and structural features.

Spectroscopic methods provide information about the electronic structure and functional groups of this compound. UV-Visible (UV-Vis) absorption spectroscopy is commonly used to characterize pterins, as they exhibit characteristic absorption maxima researchgate.netuni-greifswald.deresearchgate.net. Fluorescence spectroscopy is also valuable, given that many pterins, including this compound, are fluorescent researchgate.netuni-greifswald.deresearchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H NMR, 13C NMR) is a powerful tool for determining the detailed structural connectivity and conformation of synthesized or isolated this compound uni-greifswald.debiorxiv.orgmdpi.comuni-konstanz.de.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for its identification and for confirming its structure. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) are often coupled with liquid chromatography (LC-MS) for the analysis of pterins uni-greifswald.demdpi.comnih.govresearchgate.net. Tandem mass spectrometry (MS/MS) provides fragmentation data that can be used to confirm the structure of this compound by comparing experimental spectra to known standards or predicted fragmentation pathways biorxiv.orgczu.cznih.govresearchgate.netmdpi.comwisc.edu. Gas Chromatography-Mass Spectrometry (GC-MS) has also been used in the analysis of pterin derivatives researchgate.netuni-konstanz.de. High-resolution mass spectrometry (HRMS), such as performed by QTOF-MS, provides accurate mass measurements that can help determine the elemental composition of this compound biorxiv.orgmdpi.com.

These advanced analytical techniques, from synthesis and isolation to detailed spectroscopic and mass spectrometric characterization, are fundamental to advancing our understanding of this compound in various biological contexts and for exploring its potential applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique employed for the structural elucidation and confirmation of organic compounds, including pterins like this compound. While proton NMR (¹H NMR) alone may not always be sufficient for the complete structural characterization of complex pteridines, it provides valuable information about the hydrogen environments within the molecule researchgate.net. When combined with elemental analysis, NMR spectroscopy can confirm the structures of pteridine derivatives book-of-abstracts.com. More advanced two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further aid in confirming connectivity and resolving ambiguous assignments, contributing to accurate structural determination azooptics.com, numberanalytics.com. Recent research has utilized NMR alongside high-resolution tandem mass spectrometry to solve the structures of novel pteridine derivatives biorxiv.org.

High-Resolution Mass Spectrometry for Identification and Quantification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is indispensable for the identification and quantification of this compound in research studies wikipedia.org, uni.lu, uni-heidelberg.de. Techniques such as Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) are used in metabolomics analysis to identify and quantify various metabolites, including this compound researchgate.net. HRMS-EI (Electron Ionization) can provide precise mass-to-charge ratio (m/z) values, allowing for the confirmation of the elemental composition and differentiation from compounds with similar nominal masses researchgate.net. Orbitrap technology, a type of HRMS, has been applied in metabolomics studies, including those involving Drosophila, enabling the simultaneous determination of numerous metabolites by exact mass with high precision gla.ac.uk. Mass spectrometry is a key analytical tool used to determine the mass of particles, elemental composition, and elucidate chemical structures iptsalipur.org.

Fluorescence Spectroscopy for Detection and Characterization

Pterins, including this compound, exhibit fluorescence properties, making fluorescence spectroscopy a suitable technique for their detection and characterization mdpi.com, bioone.org. This method involves exciting a fluorescent substance with light at a specific wavelength and measuring the emitted light at a longer wavelength nih.gov, libretexts.org. Fluorescence spectroscopy, sometimes utilizing a photodiode array (PDA) detector, has been successfully applied for the detection and quantification of pterins like sepiapterin and this compound in biological samples bioone.org. The intensity of fluorescence can be measured to determine the amount of a fluorescent compound present bioone.org. The principles of fluorescence spectroscopy, including excitation and emission processes, are well-established and applied in various analytical contexts nih.gov, libretexts.org, frontiersin.org, researchgate.net.

In Vitro and In Vivo Model Systems for this compound Research

Biological model systems, both in vitro and in vivo, are essential for investigating the metabolic pathways, biological functions, and genetic regulation related to this compound.

Cell-Based Assays for Metabolic Pathway Elucidation

Cell-based assays are crucial for elucidating the metabolic pathways involving this compound and related pterins. These assays allow researchers to study enzyme activities and metabolite levels within a cellular context iptsalipur.org, nih.gov. The biosynthesis of tetrahydrobiopterin (B1682763) (BH4), a related pterin, involves enzymes like GTP cyclohydrolase I, and its metabolism is studied in various biological systems nih.gov, vghtpe.gov.tw. Cell-based studies can help in understanding how genetic manipulations or external factors affect the production, conversion, and accumulation of pterins, including this compound, within cells researchgate.net.

Genetic Manipulation and Mutant Analysis in Model Organisms (e.g., Drosophila)

Model organisms, particularly Drosophila melanogaster (fruit fly), have been extensively used to study pteridine biosynthesis and the impact of genetic mutations on these pathways uni.lu, nih.gov, researchgate.net, mdpi.com, researchgate.net, gla.ac.uk, lehigh.edu, uio.no, exploratorium.edu, montana.edu. Eye color mutations in Drosophila, such as the 'sepia' and 'rosy' mutants, are linked to defects in pterin metabolism and have been instrumental in identifying genes and enzymes involved in these pathways mdpi.com, gla.ac.uk, lehigh.edu. Mutant analysis in Drosophila allows for the investigation of how the absence or alteration of specific genes affects the accumulation of pterins like sepiapterin and this compound mdpi.com. Genetic methods exist for generating mosaic animals or tissues with specific mutations, facilitating the study of gene function in development and physiology montana.edu.

Comparative Studies Across Phylogenetically Diverse Species

Comparative studies across different species provide valuable insights into the evolutionary conservation and diversity of pterin metabolic pathways and the roles of compounds like this compound. Pterins, including sepiapterin and this compound, have been identified and studied in a range of organisms beyond Drosophila melanogaster, such as the Mexican fruit fly (Anastrepha ludens), the silkworm (Bombyx mori), and other insects like Lepidoptera and Hemiptera wikipedia.org, nih.gov, mdpi.com, bioone.org. Analyzing the presence, distribution, and metabolic fate of this compound in phylogenetically diverse species helps to understand its potential biological functions and the variations in pterin metabolism across the tree of life. In the Mexican fruit fly, the accumulation of this compound has been proposed as an age determination marker mdpi.com, bioone.org.

Future Research Directions and Persistent Open Questions Regarding Deoxysepiapterin

Identification and Characterization of Dedicated Enzymes for Deoxysepiapterin Formation

A fundamental open question in pterin (B48896) biochemistry is whether the formation of this compound is a purely non-enzymatic process or if dedicated enzymes catalyze its synthesis in vivo. Current knowledge indicates that this compound can be formed through the oxidation of dihydrothis compound, which itself can be generated from the heating of dihydrobiopterin in acidic conditions. schircks.ch This suggests a potential for non-enzymatic formation under specific physiological or pathological states.

However, the existence of specific enzymes that regulate its formation cannot be ruled out and represents a critical area for investigation. Future research should focus on:

Enzyme Discovery: Employing functional chemoproteomic and metabolomic platforms to screen cell and tissue lysates for enzymatic activities that can convert known pterin precursors into this compound. nih.gov This could involve using substrate libraries and advanced analytical techniques to detect the formation of the specific product.

Genetic Screening: Performing genetic screens in model organisms to identify genes whose disruption leads to altered levels of this compound, which could point towards uncharacterized metabolic enzymes. nih.gov

Enzyme Characterization: Once candidate enzymes are identified, detailed biochemical characterization is necessary. This includes determining substrate specificity, kinetic parameters (Km, kcat), optimal reaction conditions (pH, temperature), and cofactor requirements. Understanding the structural biology of these enzymes through X-ray crystallography or cryo-electron microscopy would provide insights into their catalytic mechanisms. mdpi.com

Comprehensive Functional Dissection of this compound's Biological Roles

The specific biological functions of this compound, independent of its role as a precursor in the BH4 salvage pathway, are almost entirely unknown. While BH4 is a well-established essential cofactor for aromatic amino acid hydroxylases involved in neurotransmitter synthesis and for nitric oxide synthases (NOS), the dedicated roles of this compound remain speculative. hmdb.canih.gov

Future research must pivot towards a functional dissection of its roles:

Cellular Phenotyping: Investigating the effects of modulating this compound levels in various cell culture models. This could involve supplementing cells with this compound or using gene-editing technologies like CRISPR/Cas9 to disrupt putative enzymes involved in its metabolism.

Model Organism Studies: Developing animal models (e.g., knockout or transgenic mice) with altered this compound homeostasis to study its systemic effects on physiology and behavior.

Biomarker Potential: this compound has been detected in foods such as chicken and pork. hmdb.ca Research is needed to determine if it could serve as a potential biomarker for the consumption of these foods or if it has other diagnostic applications in metabolic or neurological disorders.

Elucidating the Regulatory Mechanisms Governing this compound Homeostasis

The maintenance of stable intracellular concentrations (homeostasis) of metabolites is crucial for normal cellular function. The mechanisms that govern the homeostasis of this compound are currently undefined but are presumed to be intricately linked to the broader regulation of pterin metabolism. The synthesis of BH4 is tightly controlled, and its depletion can lead to NOS uncoupling. nih.gov

Key research questions to address include:

Feedback and Feedforward Regulation: Investigating whether this compound or its metabolites exert feedback inhibition or feedforward activation on enzymes within the pterin synthesis or salvage pathways.

Transcriptional and Post-Translational Control: Identifying transcription factors, signaling pathways, or post-translational modifications that regulate the expression and activity of any enzymes found to be involved in this compound metabolism.

Metabolite-Mediated Regulation: Exploring how other metabolic pathways might influence this compound levels. For instance, xanthuric acid, a tryptophan metabolite, is known to inhibit sepiapterin (B94604) reductase, an enzyme in the BH4 salvage pathway, which could indirectly affect this compound precursors. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of Pterin Networks

A systems biology approach is essential to unravel the complexity of pterin networks and contextualize the role of this compound within them. nih.gov Integrating data from multiple "omics" platforms can provide a holistic view of the genetic, transcriptional, proteomic, and metabolic changes that occur in response to perturbations in the pterin pathway. nih.govnih.gov

Future research should focus on:

Metabolomic Profiling: Performing untargeted and targeted metabolomics to quantify this compound and other related pterins across different biological samples, conditions, and disease states.

Multi-Omics Correlation: Integrating metabolomic data with genomics, transcriptomics, and proteomics to build comprehensive models of pterin metabolism. dovepress.com For example, this approach could identify correlations between the expression of specific genes/proteins and the levels of this compound, revealing new functional connections.

Pathway Modeling: Using the integrated datasets to construct and validate mathematical models of the pterin network. nih.gov These models can simulate metabolic fluxes and predict how the system will respond to genetic or pharmacological interventions, providing a deeper understanding of this compound's role in health and disease.

Development of Advanced Probes and Tools for Real-Time this compound Dynamics

A major technical barrier to understanding the function of this compound is the lack of tools to visualize and quantify it in real-time within living cells and tissues. Current methods rely on HPLC analysis of cell extracts, which offers high sensitivity but poor temporal and spatial resolution. nih.gov

The development of advanced chemical probes is a high-priority research area:

Fluorogenic Probes: Designing and synthesizing "turn-on" or ratiometric fluorescent probes that selectively bind to this compound. nih.gov These probes could be engineered based on principles like intramolecular charge transfer (ICT) or photoinduced electron transfer (PET), where binding to the target analyte results in a significant change in fluorescence.

Aptamer-Based Sensors: Developing DNA or RNA aptamers that bind to this compound with high affinity and specificity. These aptamers can be coupled with fluorophores in strategies like forced intercalation (FIT) to create robust fluorescent sensors suitable for use in complex biological media. nih.gov

Genetically Encoded Sensors: Engineering genetically encoded biosensors, potentially based on fluorescent proteins or bacterial periplasmic binding proteins, that can report on intracellular this compound concentrations.

The creation of such tools would be transformative, enabling researchers to monitor the spatio-temporal dynamics of this compound with high resolution, providing unprecedented insights into its regulation and function within the cell.

Q & A

Q. Advanced Research Focus

- In Vitro Models : Use CRISPR-edited cell lines (e.g., BH4-deficient models) to isolate this compound’s effects on folate metabolism or redox cycling .

- Isotope Tracing : -labeled glucose or phenylalanine can track this compound biosynthesis in kinetic assays .

- Multi-Omics Integration : Pair metabolomic data with transcriptomic profiling to identify regulatory nodes (e.g., GTP cyclohydrolase I activity) .

How should researchers address contradictions in reported this compound levels across studies?

Advanced Research Focus

Discrepancies often arise from:

- Sample Preparation : Variations in extraction protocols (e.g., acid vs. organic solvent) can alter recovery rates .

- Analytical Sensitivity : Studies using low-resolution MS may conflate this compound with co-eluting isomers (VIP score differences >50 indicate distinct metabolic relevance) .

- Biological Variability : Stratify cohorts by genetic or environmental factors (e.g., oxidative stress markers) to contextualize findings .

What advanced statistical approaches are recommended for analyzing this compound’s therapeutic potential?

Q. Advanced Research Focus

- Multivariate Analysis : Partial least squares-discriminant analysis (PLS-DA) can correlate this compound levels with clinical outcomes (e.g., neurological dysfunction in BH4 deficiency) .

- Machine Learning : Train models on metabolomic datasets to predict this compound’s interaction with drug candidates (e.g., nitric oxide synthase inhibitors) .

- Power Analysis : Ensure sample sizes account for this compound’s low abundance (e.g., pilot studies to estimate effect sizes) .

What are the limitations of current in vivo models for studying this compound’s pharmacokinetics?

Q. Advanced Research Focus

- Compartmentalization : this compound’s rapid clearance in rodents may not extrapolate to humans. Use stable isotope-infusion protocols to improve pharmacokinetic modeling .

- Blood-Brain Barrier Penetration : Microdialysis or PET imaging with radiolabeled analogs is needed to assess CNS bioavailability .

- Species-Specific Metabolism : Zebrafish models may lack orthologs of human pterin-metabolizing enzymes, limiting translational relevance .

How can researchers ensure reproducibility in this compound-related studies?

Q. Methodological Best Practices

- Detailed Protocols : Document extraction solvents (e.g., 80% methanol), centrifugation speeds, and MS parameters in supplemental materials .

- Data Sharing : Deposit raw metabolomic datasets in repositories like MetaboLights, annotated with experimental metadata .

- Blinded Analysis : Implement independent validation of peak integration and statistical outcomes to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.